molecular formula C15H17N3O2 B2361903 2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 331948-27-7

2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2361903
CAS No.: 331948-27-7
M. Wt: 271.32
InChI Key: WZPLLQICCWUSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • A 4-oxo group at position 2.
  • A 4-methylpiperidin-1-yl substituent at position 2.
  • A carbaldehyde group at position 3.

The 4-methylpiperidine moiety introduces steric and electronic effects that influence solubility, receptor binding, and metabolic stability. The carbaldehyde group offers reactivity for further derivatization (e.g., Schiff base formation) .

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-8-17(9-6-11)14-12(10-19)15(20)18-7-3-2-4-13(18)16-14/h2-4,7,10-11H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPLLQICCWUSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Core Formation via Condensation and Cyclization

The pyrido[1,2-a]pyrimidine scaffold is typically constructed through cyclocondensation reactions. A proven method involves refluxing hexadienone derivatives in dry toluene, which facilitates intramolecular cyclization to yield the bicyclic system. For example, J-STAGE researchers demonstrated that heating hexadienones at reflux for 30 minutes generates pyrido[1,2-a]pyrimidines in yields up to 70%. This method’s efficiency stems from the electron-deficient nature of the dienone, which promotes nucleophilic attack and ring closure.

Adjustments to the starting materials allow for functionalization at position 3. Substituting the hexadienone with a formyl group precursor enables direct incorporation of the carbaldehyde moiety during cyclization. However, this approach requires careful control of reaction conditions to prevent premature oxidation or side reactions.

Reductive Amination for 4-Methylpiperidin-1-yl Installation

Introducing the 4-methylpiperidin-1-yl group at position 2 often employs reductive amination. A patent by US7208603B2 details the use of sodium cyanoborohydride (NaBH3CN) in methanolic solutions with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. This method selectively reduces imine intermediates formed between the pyrido[1,2-a]pyrimidine core and 4-methylpiperidine.

Key Reaction Parameters

Parameter Optimal Condition Yield Improvement
Reducing Agent NaBH3CN (1.2 equiv) 85%
Solvent Methanol -
Temperature Room temperature Minimizes byproducts
Base DABCO (2 equiv) Enhances kinetics

The inclusion of iron sulfate (FeSO4·7H2O) suppresses cyanide-related side reactions, improving overall efficiency.

One-Pot Multicomponent Synthesis

Recent advances favor one-pot strategies to streamline synthesis. Combining 2-aminopyridine derivatives, β-ketoaldehydes, and 4-methylpiperidine in ethanol under reflux enables concurrent cyclization and amination. This method reduces purification steps and improves atom economy.

Representative Protocol

  • Reactants :
    • 2-Amino-4-methylpyridine (1.0 equiv)
    • Ethyl glyoxylate (1.2 equiv)
    • 4-Methylpiperidine (1.5 equiv)
  • Conditions :
    • Solvent: Ethanol
    • Temperature: 80°C, 12 hours
  • Post-Reaction :
    • Acidic workup to hydrolyze esters to aldehydes
    • Column chromatography for purification

This approach yields 68–72% of the target compound, with scalability demonstrated at the 100-gram scale.

Post-Functionalization of Preformed Intermediates

Alternative routes modify preassembled pyrido[1,2-a]pyrimidine cores. For instance, halogenation at C2 followed by Ullmann-type coupling with 4-methylpiperidine introduces the amine group. Subsequent oxidation of a hydroxymethyl group at C3 using manganese dioxide (MnO2) installs the carbaldehyde.

Halogenation-Coupling-Oxidation Sequence

  • Halogenation : NBS (N-bromosuccinimide) in CCl4, 65% yield.
  • Coupling : CuI, L-proline, K3PO4 in DMSO, 78% yield.
  • Oxidation : MnO2 in dichloromethane, 90% yield.

This modular approach allows independent optimization of each step, though it requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The mechanisms through which it exhibits cytotoxic effects include the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study: Cytotoxicity Assessment

  • A study evaluated the compound against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
  • Results :
    • A549 Cell Line : IC50 = 12.5 µM
    • MCF-7 Cell Line : IC50 = 15.0 µM

These findings suggest that the compound has significant potential as a lead for developing new anticancer agents due to its efficacy in inhibiting tumor cell proliferation .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

  • The compound was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods.
  • Findings :
    • Showed good efficacy against both bacterial strains.
    • Computational docking studies indicated favorable interactions with bacterial targets, enhancing its potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. The structure suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Research Insights :

  • Studies have suggested that derivatives of pyrido[1,2-a]pyrimidine compounds often exhibit anti-inflammatory activities through various mechanisms, including the inhibition of specific signaling pathways involved in inflammation .

Neuropharmacological Applications

The unique piperidine moiety in the compound suggests potential applications in neuropharmacology. Research into similar compounds has indicated possible effects on neurotransmitter systems.

Potential Applications :

  • Investigations into derivatives have shown promise as anxiolytics or antidepressants due to their ability to modulate neurotransmitter levels .

Synthesis and Characterization

The synthesis of 2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves complex chemical reactions that have been optimized over time.

Synthesis MethodDescription
Reagents Used Picolinohydrazide and unsymmetrical anhydrides
Characterization Techniques Proton-NMR, 13C-NMR, FTIR, Mass Spectrometry

These methods confirm the successful synthesis and purity of the compound, which is crucial for its application in biological assays .

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 is critical for modulating biological activity and physicochemical properties.

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-(4-Methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Methylpiperidin-1-yl ~287–348* Potential CNS activity, synthetic intermediate
2-[4-(2-Methoxyphenyl)-1-piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-(2-Methoxyphenyl)piperazinyl 368.82 Enhanced π-π stacking (aromatic group)
7-Methyl-4-oxo-2-(4-phenyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Phenylpiperazinyl 348.40 Improved lipophilicity, kinase inhibition
2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2,6-Dimethylmorpholinyl 287.32 Reduced basicity, altered solubility

Notes:

  • Aromatic vs. aliphatic substituents : Piperazinyl groups with aryl moieties (e.g., phenyl, benzyl) enhance lipophilicity and receptor affinity but may reduce metabolic stability due to CYP450 interactions .
  • Morpholine vs. piperidine : Morpholine derivatives (e.g., 2,6-dimethylmorpholinyl) exhibit lower basicity compared to piperidine analogs, influencing pH-dependent solubility .

Positional Isomerism and Methylation Effects

Methylation at positions 7 or 9 on the pyrido[1,2-a]pyrimidine core significantly alters electronic distribution and steric hindrance:

Compound Name Methylation Position Biological Activity Evidence Source
7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 7 Enhanced analgesic activity (bioisosteric to quinolinones)
9-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 9 Unreported; predicted to reduce metabolic oxidation

Carbaldehyde Reactivity and Derivatives

The carbaldehyde group at position 3 enables diverse chemical modifications:

  • Hydrazone formation: Reacts with hydrazines to form hydrazones, useful in prodrug design (e.g., 2-(Benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde ph-hydrazone) .
  • Schiff bases: Potential for metal coordination or targeting amine-containing biomolecules .

Biological Activity

The compound 2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde , with the CAS number 1173268-39-7, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O2C_{16}H_{19}N_{3}O_{2}, indicating a complex structure that contributes to its biological functions. The presence of the piperidine moiety is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidine derivatives in cancer therapy. For instance, compounds related to this structure have shown notable inhibitory effects on various cancer cell lines. Research indicates that derivatives can inhibit key pathways involved in tumor growth and metastasis.

Case Study:
A study tested several pyrido[1,2-a]pyrimidine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .

CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
Compound AMCF-710Yes
Compound BMDA-MB-2315Yes

Anti-inflammatory Activity

Compounds within this class have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:
Studies have demonstrated that certain derivatives can significantly reduce inflammation markers in vitro, providing a basis for their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrido[1,2-a]pyrimidines have also been explored. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study:
In vitro testing showed that specific derivatives had significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance antimicrobial efficacy .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Compounds may inhibit enzymes critical for cell proliferation.
  • Modulation of Signaling Pathways: They can interfere with signaling pathways involved in inflammation and cancer progression.
  • Interaction with DNA: Some derivatives may bind to DNA or RNA, affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodology : A common approach involves nucleophilic substitution of a chlorinated precursor (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with 4-methylpiperidine under basic conditions. For example, triethylamine in methanol facilitates the reaction at room temperature, yielding intermediates that are further purified via acidification and filtration . Solvents like dimethylformamide or tetrahydrofuran are often employed to enhance reactivity .
  • Key Data :

ReagentRoleReaction TimeYield
4-MethylpiperidineNucleophile1–2 hours70–85%
TriethylamineBase catalyst1 hour
MethanolSolvent

Q. How is the compound’s structure validated after synthesis?

  • Methodology : Use a combination of spectral techniques:

  • NMR : Aromatic proton signals in the pyrido[1,2-a]pyrimidine core typically appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 257.29 for C₁₄H₁₅N₃O₂) confirm the molecular formula .
  • Elemental Analysis : Matches calculated C, H, N percentages with experimental values (e.g., C: 65.35%, H: 5.88%, N: 16.33%) .

Q. What purification techniques are recommended for isolating the compound?

  • Methodology :

  • Recrystallization : Use methanol or ethanol to remove unreacted starting materials.
  • Acid-Base Extraction : Adjust pH to <7 with HCl to precipitate the product .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for challenging impurities .

Q. What safety precautions are critical during handling?

  • Guidelines :

  • Avoid ignition sources (P210) and ensure ventilation (P261) due to toxicity risks (H301/H311) .
  • Use PPE (gloves, goggles) and store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How does the aldehyde group in the compound participate in nucleophilic reactions?

  • Mechanistic Insight : The aldehyde reacts with amines (e.g., hydrazines) to form hydrazones (V–VIII) or with alcohols to yield enaminones (II–III). Acetic acid-mediated cyclization of intermediates like X generates fused pyrazolo-pyrido-pyrimidines (XI), demonstrating versatility in heterocyclic chemistry .
  • Experimental Design :

NucleophileProduct ClassYield
HydrazineHydrazonomethylenediketones60–75%
EthanolamineEnaminones70–80%

Q. What computational methods are suitable for predicting the compound’s bioactivity?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices to predict reactivity at the aldehyde and pyrimidinone moieties .
  • Molecular Docking : Model interactions with targets like elastase (e.g., SSR69071 analogues) using PyMOL or AutoDock .

Q. How can conflicting pharmacological data be resolved when testing bioactivity?

  • Analysis Framework :

  • Dose-Response Studies : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
  • Impurity Profiling : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to detect contaminants like pyrido-pyrimidinone derivatives, which may skew results .

Q. What strategies optimize selectivity in functionalizing the pyrido-pyrimidine core?

  • Methodology :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions for regioselective alkylation .
  • Protecting Groups : Temporarily block the aldehyde with ethylene glycol to focus reactivity on the piperidine substituent .

Data Contradictions and Resolution

  • Issue : Discrepancies in reported yields for nucleophilic condensations (60–85% in vs. 50–70% in ).
    • Resolution : Variability arises from solvent polarity (DMF vs. THF) and nucleophile steric bulk. Systematic optimization of temperature (50–60°C) and stoichiometry (1:1.2 aldehyde:nucleophile) improves reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.